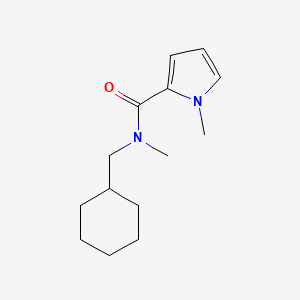
(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone, also known as EHPM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPM is a multi-functional molecule that possesses both hydrophobic and hydrophilic properties, making it ideal for use in drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions with biological membranes. This compound can also interact with specific receptors and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone in lab experiments is its versatility. This compound can be easily modified to incorporate various functional groups and can be used to encapsulate a wide range of drugs and biomolecules. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound-based drug delivery systems.
Orientations Futures
There are several future directions for the research and development of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone. One area of interest is the use of this compound in targeted drug delivery systems. This compound can be modified to target specific cells and tissues, which can improve the efficacy and reduce the toxicity of drugs. Another area of interest is the use of this compound in gene therapy. This compound can be used to encapsulate and deliver nucleic acids, which can be used to treat various genetic disorders. Further studies are needed to explore the full potential of this compound in various biomedical applications.
Méthodes De Synthèse
The synthesis of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone involves the reaction between 4-ethylpiperazine and 3-hydroxy-2-naphthoic acid, followed by the addition of thionyl chloride and methanol. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone has been extensively studied for its potential applications in drug delivery. Due to its amphiphilic nature, this compound can form self-assembled structures such as micelles, liposomes, and nanoparticles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This compound-based drug delivery systems have been shown to have enhanced therapeutic efficacy and reduced toxicity compared to conventional drug delivery systems.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-18-7-9-19(10-8-18)17(21)15-11-13-5-3-4-6-14(13)12-16(15)20/h3-6,11-12,20H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJELBFGWETHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)



![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)



